molecular formula C12H11NO4 B11959153 2-methylbut-3-yn-2-yl 4-nitrobenzoate CAS No. 42969-18-6

2-methylbut-3-yn-2-yl 4-nitrobenzoate

Cat. No.: B11959153
CAS No.: 42969-18-6
M. Wt: 233.22 g/mol
InChI Key: RUJMFXQCSVIWGW-UHFFFAOYSA-N
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Description

2-Methylbut-3-yn-2-yl 4-nitrobenzoate is an organic ester characterized by a 4-nitrobenzoate moiety linked to a 2-methylbut-3-yn-2-yl group. This structure combines the electron-withdrawing nitro group on the aromatic ring with a branched alkyne substituent, which confers unique physicochemical properties.

Properties

CAS No.

42969-18-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-methylbut-3-yn-2-yl 4-nitrobenzoate

InChI

InChI=1S/C12H11NO4/c1-4-12(2,3)17-11(14)9-5-7-10(8-6-9)13(15)16/h1,5-8H,2-3H3

InChI Key

RUJMFXQCSVIWGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-yn-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbut-3-yn-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-yn-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol under acidic or basic conditions.

    Addition: The triple bond in the 2-methylbut-3-yn-2-yl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Addition: Bromine (Br2), hydrogen bromide (HBr)

Major Products

    Reduction: 2-methylbut-3-yn-2-yl 4-aminobenzoate

    Hydrolysis: 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol

    Addition: 2-bromo-2-methylbut-3-yn-2-yl 4-nitrobenzoate

Scientific Research Applications

2-Methylbut-3-yn-2-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylbut-3-yn-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester linkage allows for hydrolysis, releasing the active 4-nitrobenzoic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methylbut-3-yn-2-yl 4-nitrobenzoate and their distinguishing features:

Compound Name Substituent Features Key Differences
2-Methylpentan-2-yl 4-nitrobenzoate Branched alkyl (no alkyne) Saturated alkyl chain reduces reactivity; potential for higher metabolic stability
[(Z)-3-Phenylprop-2-enyl] 4-nitrobenzoate Phenylpropenyl group (alkene) Conjugated double bond enhances π-π interactions; may improve binding to biological targets
1-(Bicyclo[2.2.1]hept-2-ylmethyl)-2-propenyl 4-nitrobenzoate Bicyclic substituent Rigid bicyclic structure increases steric hindrance; may limit enzyme binding
Methyl 2-bromo-5-nitrobenzoate Bromine at ortho position on aromatic ring Halogenation alters electronic properties; higher electrophilicity for nucleophilic substitution
1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate Benzothiazole substituent Heterocyclic group enhances antimicrobial activity; nitro group stabilizes aromatic interactions
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate Butoxy-ketone substituent Ketone functionality increases polarity; potential for hydrogen bonding in biological systems

Key Observations:

  • Alkyne vs. Alkyl/Alkene Substituents : The 2-methylbut-3-yn-2-yl group introduces strain from the triple bond, which may enhance reactivity in click chemistry or cycloaddition reactions compared to saturated analogs like 2-methylpentan-2-yl 4-nitrobenzoate. However, this could also reduce metabolic stability relative to alkyl derivatives .
  • Electron-Withdrawing Effects : The nitro group on the benzoate ring is common across analogs, but substituents like bromine (in methyl 2-bromo-5-nitrobenzoate) further increase electrophilicity, enabling diverse reactivity in synthesis .
  • Biological Interactions : Compounds with aromatic or heterocyclic substituents (e.g., benzothiazole) exhibit enhanced antimicrobial activity, suggesting that the alkyne group in the target compound could be modified to optimize bioactivity .

Reactivity and Stability

  • The alkyne group in this compound may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation chemistry. This contrasts with saturated analogs, which lack such reactivity .
  • Fluorinated analogs (e.g., ethyl 4-fluorobut-2-ynoate) demonstrate that halogenation increases lipophilicity and metabolic stability, suggesting that introducing fluorine into the alkyne chain could enhance the target compound’s pharmacokinetic profile .

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